

# Comparative Guide to the Structure-Activity Relationship of 2-Bromoquinoline-4-carbaldehyde Analogs

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## Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-bromoquinoline-4-carbaldehyde** analogs, focusing on their anticancer and antimicrobial properties. The data presented is compiled from various studies, offering insights into how structural modifications of the quinoline scaffold influence biological activity. This document is intended to aid researchers in the rational design of novel therapeutic agents.

## Introduction to 2-Bromoquinoline-4-carbaldehyde Analogs

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The **2-bromoquinoline-4-carbaldehyde** scaffold is a versatile starting point for the synthesis of diverse analogs. The bromine atom at the C-2 position can act as a leaving group for further functionalization, while the carbaldehyde group at the C-4 position is readily converted into various derivatives such as Schiff bases and hydrazones, allowing for systematic exploration of the chemical space and its impact on biological activity.

## Anticancer Activity of Analogs

The anticancer potential of quinoline derivatives has been extensively studied. Analogs of 2-haloquinoline-4-carbaldehyde, particularly their hydrazone and Schiff base derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some quinoline derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

## Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC<sub>50</sub> values in  $\mu\text{M}$ ) of various quinoline analogs against different human cancer cell lines. The data highlights how modifications at the C-2, C-3, and C-4 positions of the quinoline ring, as well as substitutions on appended aromatic rings, influence anticancer potency.

Compound ID	Quinoline Core Modification	C4-Position Derivative	Cell Line	IC50 (μM)	Reference
3c	2-Chloro, various substitutions	Dihydrazone	MCF-7	7.05	<a href="#">[1]</a>
3b	2-Chloro, various substitutions	Dihydrazone	MCF-7	7.016	<a href="#">[1]</a>
17	2-Chloro, 7-Methoxy	Hydrazone	SH-SY5Y	2.9	<a href="#">[2]</a>
17	2-Chloro, 7-Methoxy	Hydrazone	Kelly	1.3	<a href="#">[2]</a>
17	2-Chloro, 7-Methoxy	Hydrazone	MCF-7	14.1	<a href="#">[2]</a>
16	2-Chloro, 7-Methoxy	Hydrazone	SH-SY5Y	5.7	<a href="#">[2]</a>
16	2-Chloro, 7-Methoxy	Hydrazone	Kelly	2.4	<a href="#">[2]</a>
5a	2,8-bis(Trifluoromethyl)	Phenyl	HL-60	19.88	<a href="#">[3]</a>
5g	2,8-bis(Trifluoromethyl)	Substituted Phenyl	HL-60	N/A	<a href="#">[3]</a>
4c	Pyridin-2-one fused	Chalcone	MDA-MB-231	Potent	<a href="#">[4]</a>

N/A: Data not available in the provided search results.

## Antimicrobial Activity of Analogs

Quinoline derivatives have historically been a rich source of antimicrobial agents. The structure-activity relationship studies in this area aim to optimize the potency against various bacterial and fungal strains, including multidrug-resistant ones. Modifications to the quinoline core and the nature of the substituent at the C-4 position play a crucial role in determining the antimicrobial spectrum and efficacy.

## Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values in  $\mu\text{g/mL}$  for different quinoline analogs against selected bacterial strains. This data illustrates the impact of different structural features on antibacterial activity.

Compound ID	Quinoline Core Modification	Bacterial Strain	MIC (µg/mL)	Reference
1g	2,3-bis(bromomethyl) quinoxaline, 6-CF <sub>3</sub>	Gram-positive bacteria	12.5	<a href="#">[5]</a>
1c	2,3-bis(bromomethyl) quinoxaline, 6-F	Gram-positive bacteria	25-50	<a href="#">[5]</a>
1d	2,3-bis(bromomethyl) quinoxaline, 6-Cl	Gram-positive bacteria	25-50	<a href="#">[5]</a>
1e	2,3-bis(bromomethyl) quinoxaline, 6-Br	Gram-positive bacteria	25-50	<a href="#">[5]</a>
6c	Quinolin-2-one, 6-Cl	S. aureus	0.018-0.061	<a href="#">[6]</a>
6i	Quinolin-2-one, 6-Cl, 4-NH <sub>2</sub>	S. aureus	0.018-0.061	<a href="#">[6]</a>
6l	Quinolin-2-one, 6-Cl, 4-Cl	S. aureus	0.018-0.061	<a href="#">[6]</a>
6o	Quinolin-2-one, 6-Cl, 4-Br	S. aureus	0.018-0.061	<a href="#">[6]</a>
QQ6	Quinolinequinone	E. faecalis	4.88	<a href="#">[7]</a>
QQ3	Quinolinequinone	E. faecalis	9.76	<a href="#">[7]</a>

## Experimental Protocols

### MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of approximately  $5 \times 10^3$  cells per well and incubated for 24 hours to allow for cell attachment.[4]
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100  $\mu$ M) and incubated for a further 48 to 72 hours.[8]
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- **IC<sub>50</sub> Determination:** The percentage of cell viability is calculated relative to untreated control cells. The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

## Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

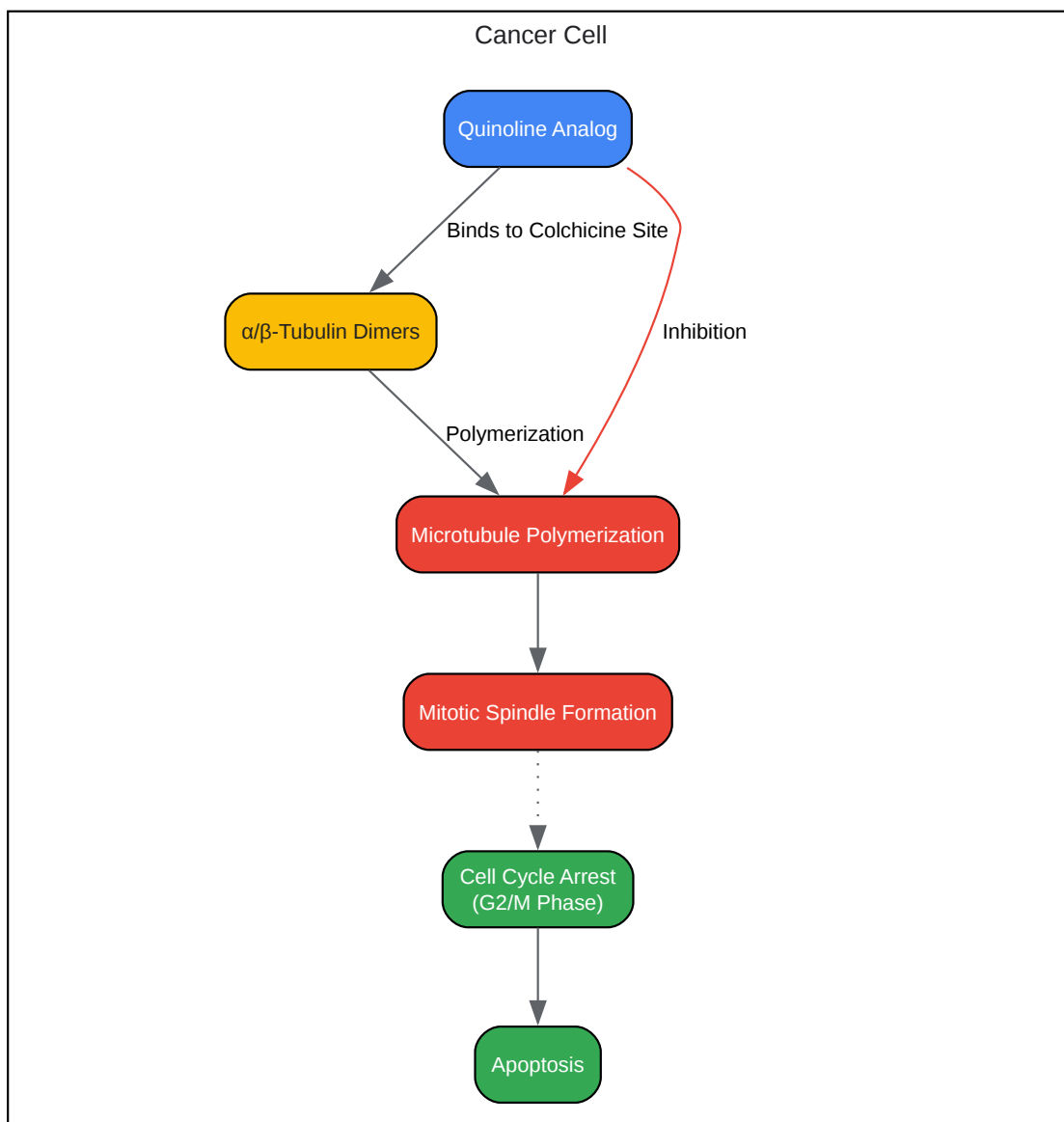
- **Preparation of Inoculum:** Bacterial strains are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- **Serial Dilution of Compounds:** The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

## Visualizing Mechanisms and Workflows

### Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. The following diagram illustrates this proposed signaling pathway.

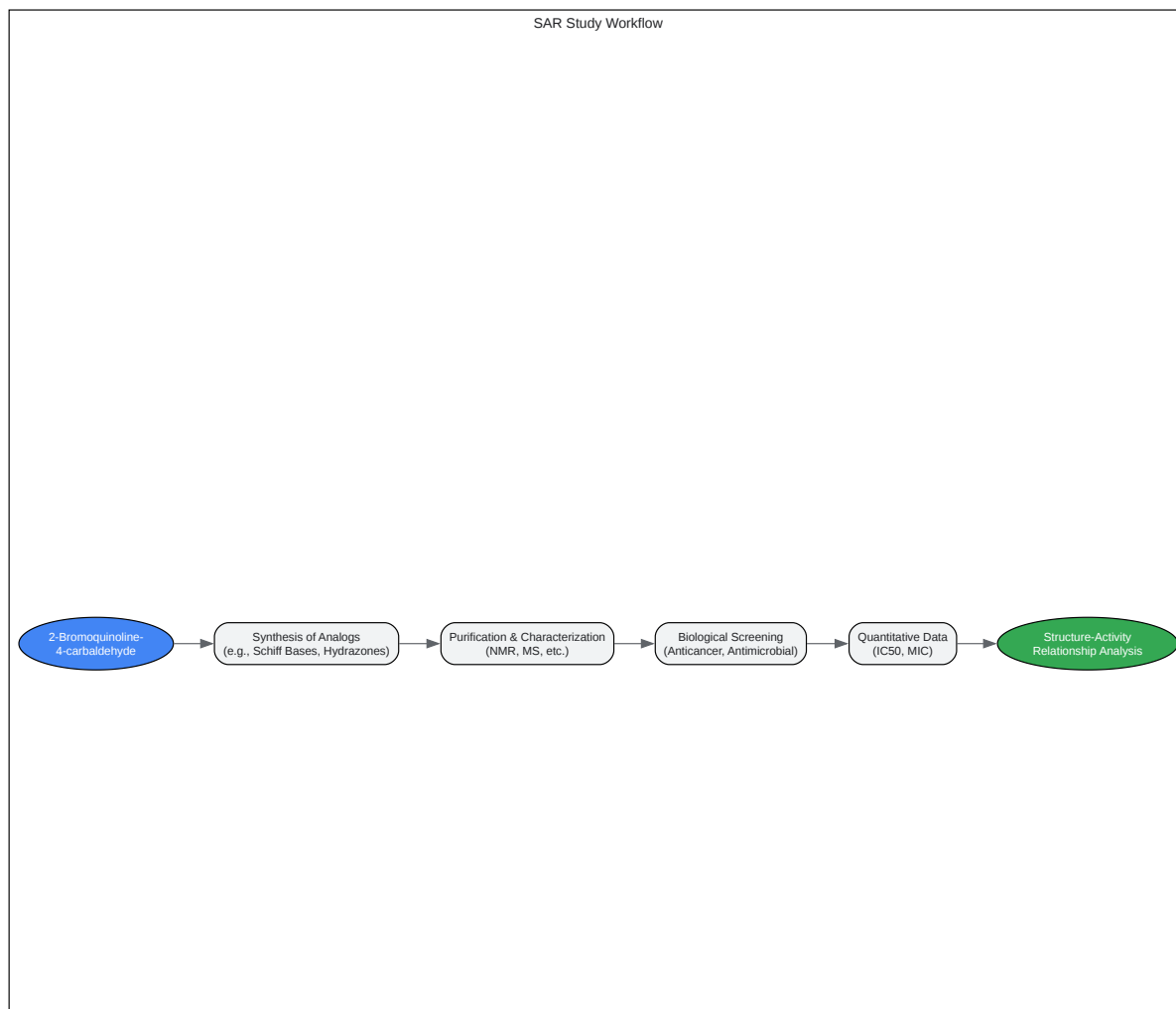


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Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

## Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of **2-bromoquinoline-4-carbaldehyde** analogs is depicted below.



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Caption: General experimental workflow for SAR studies of the target analogs.

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